molecular formula C5H8O4 B13643398 3-Methoxyoxetane-3-carboxylic acid CAS No. 1450997-89-3

3-Methoxyoxetane-3-carboxylic acid

Cat. No.: B13643398
CAS No.: 1450997-89-3
M. Wt: 132.11 g/mol
InChI Key: IRPBKDSMNXQPIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxyoxetane-3-carboxylic acid can be achieved through various methods. One common approach involves the nucleophilic attack by cyanide ion on an alkyl halide, followed by hydrolysis of the resulting nitrile . Another method includes the carboxylation of Grignard reagents, where a Grignard reagent reacts with carbon dioxide to form the carboxylic acid .

Industrial Production Methods

Industrial production of this compound typically involves bulk custom synthesis and procurement processes. Companies like ChemScene and BLD Pharm provide bulk manufacturing and sourcing services for this compound .

Chemical Reactions Analysis

Types of Reactions

3-Methoxyoxetane-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

    Substitution: The oxetane ring can undergo substitution reactions where one of the hydrogen atoms is replaced by another atom or group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

3-Methoxyoxetane-3-carboxylic acid has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Methoxyoxetane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The oxetane ring and carboxylic acid group play crucial roles in its reactivity and interactions with other molecules. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxyoxetane-3-carboxylic acid is unique due to the presence of the methoxy group, which can influence its reactivity and interactions compared to other similar compounds. This uniqueness makes it valuable for specific research applications and chemical synthesis processes.

Properties

CAS No.

1450997-89-3

Molecular Formula

C5H8O4

Molecular Weight

132.11 g/mol

IUPAC Name

3-methoxyoxetane-3-carboxylic acid

InChI

InChI=1S/C5H8O4/c1-8-5(4(6)7)2-9-3-5/h2-3H2,1H3,(H,6,7)

InChI Key

IRPBKDSMNXQPIX-UHFFFAOYSA-N

Canonical SMILES

COC1(COC1)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.